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Introduction

3,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a critical building
block in organic synthesis. Its unique electronic properties and reactivity make it a valuable
intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The
presence of two bromine atoms on the pyridine ring offers multiple sites for functionalization,
enabling the construction of complex molecular architectures.[5] This guide provides a
comprehensive overview of the chemical properties, structure, and reactive profile of 3,4-
dibromopyridine, along with detailed experimental protocols for its characterization and a
representative synthetic pathway.

Chemical and Physical Properties

3,4-Dibromopyridine is typically a white to pale yellow solid at room temperature.[6][7] It
exhibits moderate solubility in organic solvents and has limited solubility in water. The key
guantitative properties of 3,4-dibromopyridine are summarized in the table below.
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Property Value Source
Molecular Formula CsHsBrzN [1112]
Molecular Weight 236.89 g/mol [1][2]
Melting Point 71-72 °C [516]1[7]
Boiling Point (Predicted) 239.9+20.0°C [518]
Density (Predicted) 2.059 + 0.06 g/cm3 [5][8]
XLogP3 2.2 [1]
Topological Polar Surface Area  12.9 A2 [1]

Molecular Structure

The structure of 3,4-dibromopyridine consists of a pyridine ring substituted with bromine
atoms at the C3 and C4 positions. The presence of the electronegative nitrogen atom and the
two bromine atoms significantly influences the electron density distribution within the aromatic

ring.
Identifier Value
IUPAC Name 3,4-dibromopyridine
SMILES C1=CN=CC(=C1Br)Br
InChl INChl=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H
InChlKey ZFZWZGANFCWADD-UHFFFAOYSA-N

As of the latest search, detailed crystallographic data, including bond lengths and angles for
3,4-dibromopyridine, are not publicly available.
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Structural Information Flow
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Logical flow of structural information for 3,4-dibromopyridine.

Reactivity and Applications

3,4-Dibromopyridine is a versatile intermediate in organic synthesis, primarily due to the
reactivity of the carbon-bromine bonds. The pyridine ring is electron-deficient, which facilitates
nucleophilic aromatic substitution (SNAr) reactions.[9] The bromine at the 4-position is
generally more susceptible to nucleophilic attack than the bromine at the 3-position.[9]

This compound is extensively used in palladium-catalyzed cross-coupling reactions, such as
the Sonogashira and C-N coupling reactions, to synthesize a variety of substituted pyridines,
including 5- and 6-azaindoles.[5] These products are of significant interest in medicinal
chemistry.

Key Applications:
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» Pharmaceutical Synthesis: A building block for anti-inflammatory, antimicrobial, and anti-
cancer agents.[1][2][4]

o Agrochemical Development: Used in the formulation of herbicides and pesticides.[1][2][3]

o Materials Science: Employed in the production of specialty polymers with enhanced thermal
stability and chemical resistance.[2][3]

» Organic Electronics: Utilized in the development of organic semiconductors for devices like
OLEDs and solar cells.[2][3]

Nucleophilic Aromatic Substitution of 3,4-Dibromopyridine
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Reaction pathway for the SyAr reaction of 3,4-dibromopyridine.

Experimental Protocols
Representative Synthesis of 3,4-Dibromopyridine

While a specific, published protocol for the synthesis of 3,4-dibromopyridine is not readily
available, a plausible route involves the diazotization of 3-amino-4-bromopyridine, followed by
a Sandmeyer-type reaction. The precursor, 3-amino-4-bromopyridine, would first need to be
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synthesized, for instance, by bromination of 3-aminopyridine. The following is a generalized
procedure for the diazotization step.

Materials:

e 3-Amino-4-bromopyridine

» Hydrobromic acid (48%)

e Sodium nitrite

e Copper(l) bromide

e Ice

o Diethyl ether

e Sodium bicarbonate (saturated solution)
e Anhydrous magnesium sulfate
Procedure:

e Dissolve 3-amino-4-bromopyridine in 48% hydrobromic acid, cooled in an ice-salt bath to 0-5
°C.

e Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below
5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

 In a separate flask, dissolve copper(l) bromide in 48% hydrobromic acid.
o Slowly add the cold diazonium salt solution to the copper(l) bromide solution.

» Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60
°C) until nitrogen evolution ceases.

e Cool the mixture and extract the product with diethyl ether.
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e Wash the combined organic layers with saturated sodium bicarbonate solution and then with
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the crude 3,4-dibromopyridine by column chromatography or recrystallization.
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Representative Synthesis Workflow
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A generalized workflow for the synthesis of 3,4-dibromopyridine.
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Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

e 1H NMR: Dissolve 5-10 mg of 3,4-dibromopyridine in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

e 13C NMR: Dissolve 20-30 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
» Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (400 MHz Spectrometer):
¢ 'HNMR:
o Pulse Program: Standard single-pulse (e.g., zg30).
o Number of Scans: 16-64.
o Relaxation Delay (d1): 1-2 s.
e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
o Number of Scans: > 1024.
o Relaxation Delay (d1): 2 s.
Expected Spectra:

e 1H NMR: Three signals are expected in the aromatic region (typically & 7.0-9.0 ppm). The
protons at positions 2, 5, and 6 will each give a distinct signal with coupling patterns
determined by their relationships (ortho, meta, para).

e 13C NMR: Five signals are expected, corresponding to the five carbon atoms of the pyridine
ring. The carbons bonded to bromine (C3 and C4) will be significantly shifted downfield.
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Infrared (IR) Spectroscopy
Sample Preparation:

o KBr Pellet: Grind 1-2 mg of 3,4-dibromopyridine with ~100 mg of dry KBr powder. Press the
mixture into a transparent pellet.

e ATR: Place a small amount of the solid sample directly on the ATR crystal.

Expected Absorptions:

C-H stretching (aromatic): 3000-3100 cm—1

C=C and C=N stretching (aromatic ring): 1400-1600 cm~*

C-H in-plane bending: 1000-1300 cm~1

C-H out-of-plane bending: 700-900 cm~1

C-Br stretching: 500-650 cm—1

Mass Spectrometry (MS)

Method: Electron lonization (El) is a common method for this type of molecule.
Expected Fragmentation:

e Molecular lon (M+): A prominent molecular ion peak cluster is expected due to the presence
of two bromine atoms (isotopes 7°Br and 8!Br). This will result in three peaks at m/z 235, 237,
and 239 in an approximate 1:2:1 ratio.

e Major Fragments:
o Loss of a bromine atom ([M-Br]*).
o Loss of HBr ([M-HBr]*).

o Cleavage of the pyridine ring.
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Conclusion

3,4-Dibromopyridine is a highly valuable and versatile building block in modern organic
chemistry. Its well-defined structure and predictable reactivity make it an essential tool for
researchers in drug discovery and materials science. This guide provides a foundational
understanding of its chemical properties and a framework for its synthesis and characterization,
which can aid in the development of new and innovative applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,4-Dibromopyridine | C5H3Br2N | CID 817106 - PubChem [pubchem.ncbi.nlm.nih.gov]
. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]
. chemimpex.com [chemimpex.com]

. 3,4-Dibromopyridine CAS#: 13534-90-2 [m.chemicalbook.com]

. labproinc.com [labproinc.com]

2
3
4
5
* 6. 3,5-Dibromopyridine [webbook.nist.gov]
7
8. echemi.com [echemi.com]
9

. US20100160641A1 - Process for producing dihalopyridines - Google Patents
[patents.google.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dibromopyridine:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081906#3-4-dibromopyridine-chemical-properties-
and-structure]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b081906?utm_src=pdf-body
https://www.benchchem.com/product/b081906?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromopyridine
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-11-12139
https://m.chemicalbook.com/SpectrumEN_625-92-3_1HNMR.htm
https://www.chemimpex.com/products/28250
https://m.chemicalbook.com/ProductChemicalPropertiesCB6368801_EN.htm
https://webbook.nist.gov/cgi/inchi?ID=C625923&Mask=200
https://labproinc.com/products/34-dibromopyridine-1g-d4916-1g
https://www.echemi.com/products/pd180521144073-3-4-dibromopyridine.html
https://patents.google.com/patent/US20100160641A1/en
https://patents.google.com/patent/US20100160641A1/en
https://www.benchchem.com/product/b081906#3-4-dibromopyridine-chemical-properties-and-structure
https://www.benchchem.com/product/b081906#3-4-dibromopyridine-chemical-properties-and-structure
https://www.benchchem.com/product/b081906#3-4-dibromopyridine-chemical-properties-and-structure
https://www.benchchem.com/product/b081906#3-4-dibromopyridine-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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